N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group, a phenyl group, and a pyrrolidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-ethoxybenzyl chloride with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl or phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with analgesic or anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Methoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide
- N-[(3-Chlorophenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide
- N-[(3-Fluorophenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .
Properties
CAS No. |
61956-59-0 |
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Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)-phenylmethyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-19-12-8-11-18(15-19)21(17-9-4-3-5-10-17)22-20(24)16-23-13-6-7-14-23/h3-5,8-12,15,21H,2,6-7,13-14,16H2,1H3,(H,22,24) |
InChI Key |
RAHHUADOWPCNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C2=CC=CC=C2)NC(=O)CN3CCCC3 |
Origin of Product |
United States |
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